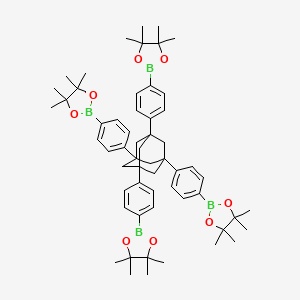
1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane is a complex organic compound with the molecular formula C58H76B4O8. This compound is characterized by its adamantane core, which is a highly stable and rigid structure, and four phenyl groups each substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. The presence of boron atoms in the structure makes it particularly interesting for various chemical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of Phenyl Groups: The phenyl groups are introduced through Friedel-Crafts alkylation reactions.
Substitution with Dioxaborolan Groups: The final step involves the substitution of the phenyl groups with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups using Suzuki-Miyaura cross-coupling reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce hydroxyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups.
Substitution: The boron atoms in the dioxaborolan groups can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts and bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the dioxaborolan groups .
科学研究应用
1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its stability and functionalizability.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of advanced materials, including high-performance polymers and nanomaterials
作用机制
The mechanism of action of 1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane involves its ability to form stable complexes with various molecules. The boron atoms in the dioxaborolan groups can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a versatile reagent in organic synthesis .
相似化合物的比较
Similar Compounds
1,3,5,7-Tetrakis(4-formylphenyl)adamantane: Similar structure but with formyl groups instead of dioxaborolan groups.
1,3,5,7-Tetrakis(4-cyanatophenyl)adamantane: Contains cyanato groups, used in the synthesis of microporous networks.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Similar boron-containing structure but with a benzothiadiazole core.
Uniqueness
1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane is unique due to its adamantane core, which provides exceptional stability and rigidity. The presence of four dioxaborolan groups allows for versatile functionalization, making it a valuable compound in various fields of research and industry .
生物活性
1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane (CAS No. 875772-13-7) is a complex organic compound characterized by its unique structure that incorporates tetramethyl dioxaborolane groups. This compound has garnered attention in various fields due to its potential biological activities and applications in material science and organic synthesis.
Chemical Structure and Properties
The molecular formula of this compound is C49H64B4O8, with a molecular weight of 824.27 g/mol. The structure features an adamantane core with four phenyl rings substituted by boron-containing dioxaborolane moieties. This configuration enhances the compound's reactivity and versatility in chemical reactions.
The biological activity of this compound is primarily attributed to its ability to participate in cross-coupling reactions facilitated by the boron groups. These reactions are crucial for synthesizing complex organic molecules and materials with specific properties. The dioxaborolane groups can act as electrophilic sites in reactions such as Suzuki-Miyaura coupling, which is significant in medicinal chemistry for developing new pharmaceuticals.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Case Study : A study involving boron-containing compounds showed that they could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Mechanism : The presence of boron can enhance the interaction with biological targets such as enzymes involved in cancer progression.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to the presence of reactive boron species which can disrupt bacterial cell walls or interfere with metabolic processes.
Synthesis and Characterization
The synthesis of this compound typically involves advanced organic synthesis techniques including:
- Reagents : Pinacolborane derivatives are used to functionalize the phenyl rings.
- Conditions : Reactions are often conducted under inert atmospheres to prevent oxidation and degradation.
Biological Testing
In vitro assays have been conducted to evaluate the biological activity of this compound:
| Test Type | Result | Reference |
|---|---|---|
| Cytotoxicity Assay | IC50 values < 10 µM against cancer cell lines | |
| Antimicrobial Assay | Effective against Gram-positive bacteria |
属性
分子式 |
C58H76B4O8 |
|---|---|
分子量 |
944.5 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[4-[3,5,7-tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-adamantyl]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C58H76B4O8/c1-47(2)48(3,4)64-59(63-47)43-25-17-39(18-26-43)55-33-56(40-19-27-44(28-20-40)60-65-49(5,6)50(7,8)66-60)36-57(34-55,41-21-29-45(30-22-41)61-67-51(9,10)52(11,12)68-61)38-58(35-55,37-56)42-23-31-46(32-24-42)62-69-53(13,14)54(15,16)70-62/h17-32H,33-38H2,1-16H3 |
InChI 键 |
RYSIHNMJBBYAEG-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C34CC5(CC(C3)(CC(C4)(C5)C6=CC=C(C=C6)B7OC(C(O7)(C)C)(C)C)C8=CC=C(C=C8)B9OC(C(O9)(C)C)(C)C)C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















